

# Spectral Data Analysis of N-(4-Bromobenzyl)-Nethylethanamine: A Technical Guide

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Compound of Interest		
Compound Name:	N-(4-Bromobenzyl)-N- ethylethanamine	
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#### Introduction

**N-(4-Bromobenzyl)-N-ethylethanamine** is a tertiary amine featuring a brominated aromatic moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl group allows for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of **N-(4-Bromobenzyl)-N-ethylethanamine** using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **N-(4-Bromobenzyl)-N-ethylethanamine**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous evidence for its structure.

#### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for **N-(4-Bromobenzyl)-N-ethylethanamine** are summarized below.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.45	Doublet	2H	Ar-H (ortho to Br)
~ 7.21	Doublet	2H	Ar-H (ortho to CH <sub>2</sub> )
~ 3.52	Singlet	2H	Ar-CH <sub>2</sub> -N
~ 2.51	Quartet	4H	N-CH <sub>2</sub> -CH <sub>3</sub>
~ 1.03	Triplet	6H	N-CH <sub>2</sub> -CH <sub>3</sub>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum indicates the number of non-equivalent carbon environments. The molecule's asymmetry results in distinct signals for each carbon atom.

Chemical Shift (δ, ppm)	Assignment	
~ 138.0	Ar-C (quaternary, attached to CH <sub>2</sub> )	
~ 131.5	Ar-C (ortho to Br)	
~ 130.8	Ar-C (ortho to CH <sub>2</sub> )	
~ 121.0	Ar-C (quaternary, attached to Br)	
~ 57.5	Ar-CH <sub>2</sub> -N	
~ 47.6	N-CH <sub>2</sub> -CH <sub>3</sub>	
~ 11.8	N-CH <sub>2</sub> -CH <sub>3</sub>	

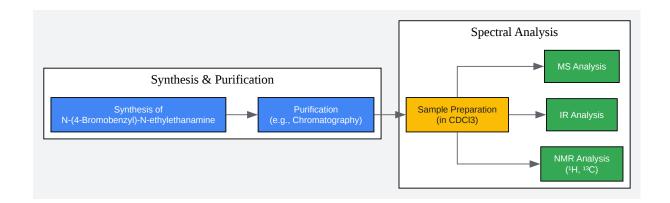
## **Experimental Protocol: NMR Spectroscopy**

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

• Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).



- Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition: A wider spectral width (0-220 ppm) is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- 2D NMR (Optional): To confirm assignments, 2D NMR experiments such as COSY (<sup>1</sup>H-<sup>1</sup>H correlation) and HSQC (<sup>1</sup>H-<sup>13</sup>C one-bond correlation) can be performed.[1]



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Overall workflow for synthesis and spectral analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

## **IR Spectral Data**

The key vibrational frequencies in the IR spectrum of **N-(4-Bromobenzyl)-N-ethylethanamine** confirm the presence of its constituent functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic
2975-2850	C-H Stretch	Aliphatic (CH2, CH3)
~1595, ~1485	C=C Stretch	Aromatic Ring
1250-1020	C-N Stretch	Tertiary Amine
~1070, ~1010	C-H in-plane bend	Aromatic p-substitution
~810	C-H out-of-plane bend	Aromatic p-substitution
600-500	C-Br Stretch	Aryl Halide

### **Experimental Protocol: IR Spectroscopy**

- Sample Preparation: A small amount of the neat liquid sample is placed between two
  potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
   Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr
  powder and pressing it into a disc.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm<sup>-1</sup>. The final spectrum is presented as percent transmittance versus wavenumber.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.[1]

## **MS Spectral Data**

A key feature of the mass spectrum of **N-(4-Bromobenzyl)-N-ethylethanamine** is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (<sup>79</sup>Br and <sup>81</sup>Br are ~50.7% and ~49.3%, respectively).[1]



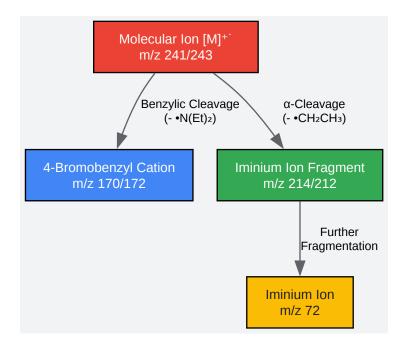
m/z (mass-to-charge ratio)	Ion Species	Proposed Fragment Structure
244 / 242	[M+H] <sup>+</sup>	[C11H17 <sup>79</sup> / <sup>81</sup> BrN]+ (Protonated Molecular Ion)
243 / 241	[M]+·	[C11H16 <sup>79</sup> / <sup>81</sup> BrN]+ <sup>-</sup> (Molecular Ion)
172 / 170	[M - N(CH2CH3)2]+	[C <sub>7</sub> H <sub>6</sub> <sup>79</sup> / <sup>81</sup> Br] <sup>+</sup> (4-Bromobenzyl cation)
214 / 212	[M - CH2CH3]+	[C <sub>9</sub> H <sub>11</sub> <sup>79</sup> / <sup>81</sup> BrN] <sup>+</sup> (α-cleavage product)
72	[C4H10N] <sup>+</sup>	[CH <sub>2</sub> =N(CH <sub>2</sub> CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (Iminium ion from $\alpha$ -cleavage)

## **Fragmentation Pathways**

The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the aromatic ring.[1]

- Benzylic Cleavage: The most favorable fragmentation involves the cleavage of the C-N bond to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).
   [1]
- Alpha-Cleavage: Another significant pathway is the loss of an ethyl radical from the diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]





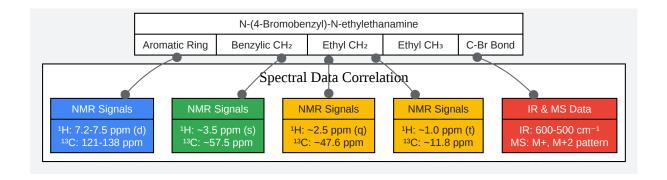
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Primary fragmentation pathways in mass spectrometry.

### **Experimental Protocol: Mass Spectrometry**

- Sample Introduction: The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the ion source, typically using direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]+, while EI is a higher-energy method that results in more extensive fragmentation.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- High-Resolution MS (HRMS): For unambiguous molecular formula determination, HRMS can be used to measure the exact mass to several decimal places.[1] The calculated exact mass for [C<sub>11</sub>H<sub>17</sub><sup>79</sup>BrN+H]<sup>+</sup> is 242.0644 m/z.[1]





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#### References

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